![molecular formula C15H24BrNO2Te B14267594 Dibutyl[(4-nitrophenyl)methyl]tellanium bromide CAS No. 136397-81-4](/img/structure/B14267594.png)
Dibutyl[(4-nitrophenyl)methyl]tellanium bromide
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Overview
Description
Dibutyl[(4-nitrophenyl)methyl]tellanium bromide is an organotellurium compound characterized by the presence of a tellurium atom bonded to a dibutyl group and a 4-nitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl[(4-nitrophenyl)methyl]tellanium bromide typically involves the reaction of dibutyltellurium dichloride with 4-nitrobenzyl bromide in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium compound. The general reaction scheme is as follows:
(C4H9)2TeCl2+C6H4(NO2)CH2Br→(C4H9)2TeCH2C6H4(NO2)Br+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dibutyl[(4-nitrophenyl)methyl]tellanium bromide undergoes various types of chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromide can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can react with the bromide under basic conditions.
Major Products Formed
Oxidation: Oxidized tellurium species.
Reduction: 4-aminophenylmethyl derivatives.
Substitution: Various substituted tellurium compounds depending on the nucleophile used.
Scientific Research Applications
Dibutyl[(4-nitrophenyl)methyl]tellanium bromide has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Dibutyl[(4-nitrophenyl)methyl]tellanium bromide involves its interaction with molecular targets through its tellurium center. The tellurium atom can form bonds with various nucleophiles, leading to the formation of new compounds. The nitro group can undergo reduction, affecting the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Dibutyl[(4-nitrophenyl)methyl]selenium bromide: Similar structure but with selenium instead of tellurium.
Dibutyl[(4-nitrophenyl)methyl]sulfur bromide: Similar structure but with sulfur instead of tellurium.
Uniqueness
Dibutyl[(4-nitrophenyl)methyl]tellanium bromide is unique due to the presence of tellurium, which imparts distinct chemical properties compared to its sulfur and selenium analogs. Tellurium compounds often exhibit higher reactivity and different electronic properties, making them valuable in specific applications.
Properties
CAS No. |
136397-81-4 |
---|---|
Molecular Formula |
C15H24BrNO2Te |
Molecular Weight |
457.9 g/mol |
IUPAC Name |
dibutyl-[(4-nitrophenyl)methyl]tellanium;bromide |
InChI |
InChI=1S/C15H24NO2Te.BrH/c1-3-5-11-19(12-6-4-2)13-14-7-9-15(10-8-14)16(17)18;/h7-10H,3-6,11-13H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
FVFPCBCDBDBIRX-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Te+](CCCC)CC1=CC=C(C=C1)[N+](=O)[O-].[Br-] |
Origin of Product |
United States |
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